6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3-CARBOXAMIDE
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Overview
Description
6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a cyano group, and multiple halogenated aromatic rings. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of intermediate compounds, such as 4-bromoaniline and 4-chlorobenzoyl chloride. These intermediates are then subjected to various reactions, including nucleophilic substitution and condensation reactions, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: Halogenated aromatic rings in the compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug development and other biomedical applications.
Medicine: The compound’s unique structure suggests it could interact with specific biological targets, potentially leading to new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3-CARBOXAMIDE exerts its effects is likely related to its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The presence of halogenated aromatic rings and a cyano group suggests that the compound could interact with proteins and other biomolecules through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((4-bromoanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate
- 4-(2-((4-bromoanilino)(oxo)ac)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate
Uniqueness
Compared to similar compounds, 6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-5-cyano-2-m
Properties
IUPAC Name |
6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-5-cyano-2-methyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21BrClN5O2S/c1-16-24(26(36)34-21-8-4-19(29)5-9-21)25(17-10-12-31-13-11-17)22(14-30)27(32-16)37-15-23(35)33-20-6-2-18(28)3-7-20/h2-13,25,32H,15H2,1H3,(H,33,35)(H,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNURRIDZIMGID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)Br)C#N)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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